1-Ethyl-2-(sulfinylamino)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

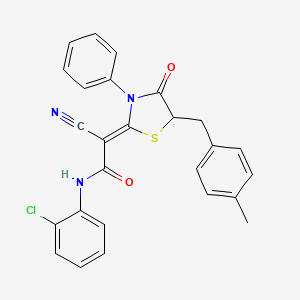

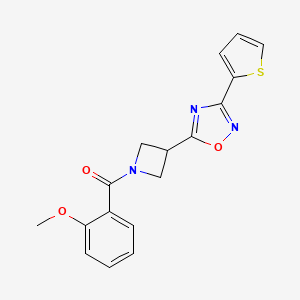

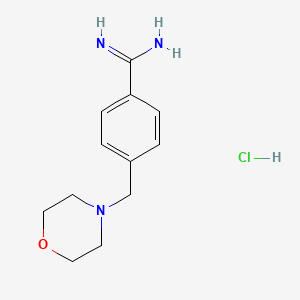

“1-Ethyl-2-(sulfinylamino)benzene” is a chemical compound with the molecular formula C8H9NOS. It contains a total of 20 bonds, including 11 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Ethyl-2-(sulfinylamino)benzene” often involves electrophilic aromatic substitution reactions . Sodium sulfinates, which can be derived from sulfinylamino compounds, have been used as building blocks for synthesizing organosulfur compounds .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-(sulfinylamino)benzene” includes a six-membered aromatic ring, which is a characteristic feature of benzene derivatives . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of this molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-2-(sulfinylamino)benzene” include a molecular weight of 167.23, and it is usually available in stock. It has a density of 1.1±0.1 g/cm3 and a boiling point of 253.9±19.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Pharmaceutical Industry

Sulfoxides and sulfinamides play crucial roles in pharmaceutical research. 1-Ethyl-2-(sulfinylamino)benzene can serve as a precursor for designing novel drugs. For instance:

- Proton Pump Inhibitors : Many drugs in this class contain a sulfoxide pharmacophore structure, such as Esomeprazole (a chiral sulfoxide molecule) .

- Modafinil : Another well-known drug, Modafinil , also contains a sulfoxide group .

Organic Synthesis

In organic chemistry, sulfoxides and sulfinamides find applications as versatile reagents:

- Transition Metal-Catalyzed Reactions : Under catalysis by transition metals, β-sulfinyl esters (like our compound) react with various electrophilic reagents to produce sulfoxides and sulfinamides .

- Chiral Synthesis : Sulfoxides and sulfinamides serve as key motifs in the chiral synthesis of molecules. For example, chiral sulfoxides and sulfinamides are used as chiral auxiliaries, ligands, and organocatalysts .

Fine Chemical Industry

The fine chemical industry benefits from the unique properties of sulfoxides:

- Chiral Ligands : Sulfoxide-phosphine ligands (SOP) have been excellent ligands in catalytically asymmetric reactions .

- Chiral tert-Butanesulfinimide : Widely adopted for synthesizing chiral amino-containing drugs, intermediates, and natural products .

Material Production

Sulfoxides contribute to material science:

Propriétés

IUPAC Name |

1-ethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-7-5-3-4-6-8(7)9-11-10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANEWKJAWTRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=S=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-(sulfinylamino)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B2531518.png)